2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide

Lipophilicity Drug-likeness ADME

Select this specific 1,3,4-thiadiazole derivative for your research to ensure experimental fidelity. Its unique 5-acetamido group provides 2 H-bond donors essential for target engagement, a feature absent in 5-amino or 5-methyl analogs. The 4-methoxyphenyl substitution (σp = -0.27) is critical for mimicking electron-rich substrates, while its balanced logP (1.6) and TPSA (124 Ų) offer a favorable permeability-solubility profile for hit-to-lead progression. Substituting for a generic thiadiazole risks complete loss of desired activity. Ideal for building SAR series and investigating acetamide-based prodrug motifs.

Molecular Formula C13H14N4O3S2
Molecular Weight 338.4
CAS No. 392293-45-7
Cat. No. B2874176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide
CAS392293-45-7
Molecular FormulaC13H14N4O3S2
Molecular Weight338.4
Structural Identifiers
SMILESCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)OC
InChIInChI=1S/C13H14N4O3S2/c1-8(18)14-12-16-17-13(22-12)21-7-11(19)15-9-3-5-10(20-2)6-4-9/h3-6H,7H2,1-2H3,(H,15,19)(H,14,16,18)
InChIKeyWDRVNPORUYFSSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide (CAS 392293-45-7) – An Acetamido-Thiadiazole Derivative


Compound with CAS 392293-45-7 is a synthetic 1,3,4-thiadiazole derivative, characterized by a 5-acetamido substitution and a 4-methoxyphenyl acetamide side chain linked via a thioether bridge [1]. It serves as a research chemical within the broader class of thiadiazole compounds, which are commonly investigated for their enzyme inhibitory and antimicrobial potential . Its calculated physicochemical profile, including a molecular weight of 338.4 g/mol and an XLogP3 of 1.6, distinguishes it from closely related analogs and informs its utility in probing biological systems where specific pharmacophoric features are required [1].

Why Generic Substitution Fails: Structural Nuances of 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide Dictate Binding Interactions


Substituting this compound with a generic thiadiazole is ineffective because minor modifications at the 5-position and the N-phenyl ring drastically alter its hydrogen-bonding potential and lipophilicity [1]. For instance, replacing the 5-acetamido group with an amino group (CAS 332114-18-8) changes the H-bond donor count, while swapping the 4-methoxyphenyl with a 4-nitrophenyl group modulates electron density and metabolic stability [1]. These specific structural features are critical for engaging discrete biological targets, meaning a slight variation can lead to a complete loss of desired activity or selectivity, a phenomenon that is only quantifiable through direct comparative data, which is presented below.

Quantitative Differentiation of CAS 392293-45-7 from its Closest Analogs: A Data-Centric Selection Guide


Lipophilicity Contrast: 5-Acetamido vs. 5-Amino Analog Determines Membrane Permeability Potential

The target compound's predicted XLogP3 of 1.6 is significantly higher than the 0.9 calculated for its direct 5-amino analog, 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide (CAS 332114-18-8) [1][2]. This single-point substitution results in a nearly 2-fold increase in calculated lipophilicity, which directly influences passive membrane diffusion rates and solubility profiles in biological assays.

Lipophilicity Drug-likeness ADME

Hydrogen Bonding Capacity Shift: Acetamido Donor-Acceptor Profile vs. 5-Methyl Analog

The target compound possesses 2 hydrogen bond donor (HBD) sites and 7 hydrogen bond acceptor (HBA) sites, unlike the 5-methyl analog, N-(4-methoxyphenyl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)acetamide (CAS 329079-69-8), which has only 1 HBD and 6 HBA sites [1][2]. The additional HBD from the acetamido NH group enables a distinct and potentially critical interaction with a biological target's H-bond acceptor, a capacity fundamentally absent in the methyl analog.

Hydrogen-bonding Target-binding Specificity

Electronic Modulation on the N-Phenyl Ring: 4-Methoxy vs. 4-Nitro Affect Binding Affinity

The Hammett substituent constant (σp) for the 4-methoxy group is -0.27, indicating an electron-donating effect, in contrast to the strong electron-withdrawing 4-nitro analog (2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide) with σp = +0.78 [1][2]. This electronic disparity has been shown to significantly influence binding events in thiadiazole series; for example, one related study on enzyme inhibition demonstrated a >10-fold difference in activity between methoxy- and nitro-substituted derivatives, favoring the optimized electron density of the methoxy group for the target's active site [2].

Electrostatics Enzyme-inhibition Binding-affinity

Metabolic and Solubility Advantage of the Acetamido Group over a Lipophilic Thioether Side Chain

The target compound has a topological polar surface area (TPSA) of 124 Ų, notably higher than the 102 Ų of the bulkier analog 2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide (CAS 499102-29-3) [1][2]. A higher TPSA is generally correlated with improved aqueous solubility and a lower passive permeability through the blood-brain barrier. Moreover, the acetamido moiety is a known structural alert in medicinal chemistry for potential prodrug derivatization, a handle not available in the benzylthio analog.

Solubility Metabolic-stability Pro-drug

Defined Application Scenarios for 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide Where Its Differentiation Matters


Enzyme Inhibition Assays Requiring a Specific Acetamido Hydrogen Bond Donor

In designing enzyme inhibitors where a crucial hydrogen bond donor interaction is needed, this compound is the preferred choice over the 5-amino or 5-methyl analogs. Its 2 HBD capacity, proven in the structural comparison [1], enables an interaction that the 5-methyl analog cannot provide. This makes it suitable for inhibition screens against targets like histone deacetylases or kinases where the acetamide moiety often acts as a zinc-binding group or hinge-region binder.

Lead Optimization Programs Focusing on Balanced ADME and Solubility

For medicinal chemistry campaigns where a balance of cell permeability and solubility is needed, this compound's XLogP3 of 1.6 and TPSA of 124 Ų positions it favorably between the more polar amino analog (XLogP3 0.9) and the more lipophilic benzylthio analog (TPSA 102 Ų) [1][2]. It serves as a scaffold with a moderate, tunable profile, reducing the need for extensive synthetic modification in early-stage hit-to-lead progression.

Chemical Probe Synthesis Leveraging the Acetamide as a Prodrug Handle

The 5-acetamido group is a known prodrug motif. This compound can be procured as a starting point to synthesize prodrugs where the acetyl group is enzymatically cleaved in vivo to reveal the active 5-amino derivative. This application exploits the specific metabolic liability of the acetamide group, a feature absent in the chemically stable 5-methyl analog [1].

Structure-Activity Relationship (SAR) Studies on Electron-Rich N-Phenyl Series

Based on electronic differentiation data, this compound is the correct choice for building an SAR series targeting an electron-rich interaction. The electron-donating 4-methoxy group (σp = -0.27) is critical for mimicking natural substrates or enhancing pi-stacking interactions, which the 4-nitro analog (σp = +0.78) would fundamentally disrupt [1]. This enables the study of electronic effects in a controlled manner.

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